1H-Imidazole-4-carboxamide, 5-nitro-
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Overview
Description
4-Nitro-1H-imidazole-5-carboxamide is a heterocyclic organic compound that features an imidazole ring substituted with a nitro group at the 4-position and a carboxamide group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-1H-imidazole-5-carboxamide typically involves the nitration of 1H-imidazole-5-carboxamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position.
Industrial Production Methods: In an industrial setting, the production of 4-nitro-1H-imidazole-5-carboxamide may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The nitro group in 4-nitro-1H-imidazole-5-carboxamide can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst to yield 4-amino-1H-imidazole-5-carboxamide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products Formed:
Reduction: 4-Amino-1H-imidazole-5-carboxamide.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell processes.
Medicine: Studied for its potential use in cancer therapy as a radiosensitizer, enhancing the effectiveness of radiation treatment.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-nitro-1H-imidazole-5-carboxamide involves its interaction with cellular components. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that can damage cellular DNA, proteins, and membranes. This property is particularly useful in cancer therapy, where the compound can selectively target and sensitize tumor cells to radiation.
Comparison with Similar Compounds
4-Amino-1H-imidazole-5-carboxamide: A reduction product of 4-nitro-1H-imidazole-5-carboxamide with potential biological activity.
5-Amino-1H-imidazole-4-carboxamide: Another imidazole derivative with similar structural features but different substitution patterns.
Uniqueness: 4-Nitro-1H-imidazole-5-carboxamide is unique due to the presence of both a nitro group and a carboxamide group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-nitro-1H-imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-3(9)2-4(8(10)11)7-1-6-2/h1H,(H2,5,9)(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHHUXIIKAYKJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382702 |
Source
|
Record name | 1H-Imidazole-4-carboxamide, 5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65865-80-7 |
Source
|
Record name | 1H-Imidazole-4-carboxamide, 5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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